molecular formula C8H7ClN2O3 B3338566 4-Chloro-3-nitrophenylacetamide CAS No. 98553-93-6

4-Chloro-3-nitrophenylacetamide

Cat. No.: B3338566
CAS No.: 98553-93-6
M. Wt: 214.6 g/mol
InChI Key: FPLQCHARENUDSW-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Acetamide (B32628) Chemistry

4-Chloro-3-nitrophenylacetamide (B2405011) belongs to the class of aromatic amides. ontosight.ainumberanalytics.com Aromatic amides are defined by an amide functional group (–CONH–) being directly attached to an aromatic ring. numberanalytics.com This class of compounds is pivotal in organic chemistry due to their structural presence in numerous biologically active molecules and their versatility as intermediates in chemical synthesis. numberanalytics.com

The parent compound, acetamide (CH₃CONH₂), is the simplest amide derived from acetic acid. allen.inwikipedia.org It serves as a fundamental building block and is utilized as a plasticizer and an industrial solvent. wikipedia.org this compound is a derivative where the phenyl ring is functionalized with electron-withdrawing groups: a chloro and a nitro group. ontosight.ai These substituents significantly influence the electronic properties of the aromatic ring and the reactivity of the entire molecule, making it a subject of interest for studying functional group transformations and for the synthesis of more complex structures. ontosight.aisolubilityofthings.com

Significance in Organic Synthesis and Medicinal Chemistry Research

The importance of this compound stems from its utility as a versatile intermediate in both organic synthesis and medicinal chemistry.

In Organic Synthesis: The compound is a valuable precursor due to its multiple reactive sites. The nitro, chloro, and acetamide functional groups can each undergo specific chemical transformations. The nitro group is particularly useful as it can be readily reduced to an amine group, a key transformation for building more complex molecules. solubilityofthings.com The chloro atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions. vanderbilt.edu The acetamide linkage itself can be subjected to hydrolysis to yield an aniline (B41778) or reduced to form an ethylamine (B1201723) derivative. allen.in This polyfunctionality allows chemists to use this compound as a scaffold to construct a variety of target molecules, including heterocyclic compounds, which are of great importance in drug discovery. rsc.orgresearchgate.net For instance, related chloro-nitro aromatic compounds like 4-chloro-3-nitrocoumarin (B1585357) have been employed as precursors in the synthesis of complex fused heterocyclic systems. rsc.org

Key Functional Groups and Their Synthetic Potential

Functional GroupPotential TransformationSignificance
Nitro (-NO₂)Reduction to Amino (-NH₂)Key step for introducing a nucleophilic site, enabling further derivatization.
Chloro (-Cl)Nucleophilic Aromatic Substitution, Cross-Coupling ReactionsAllows for the introduction of various substituents and the formation of carbon-carbon or carbon-heteroatom bonds.
Acetamide (-NHCOCH₃)Hydrolysis to Amino (-NH₂), Reduction to Ethylamine (-NHCH₂CH₃)Provides a protected form of an amine that can be deprotected or modified as needed in a synthetic sequence.

In Medicinal Chemistry Research: Research has indicated that this compound and structurally related molecules possess potential biological activities. ontosight.ai Studies have explored its prospects as an antimicrobial, antifungal, and antiviral agent. ontosight.ai The acetamide framework is a common feature in many pharmacologically active compounds. mdpi.com For example, research on a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated its potential antibacterial activity against Klebsiella pneumoniae, with studies suggesting the chloro atom plays a role in enhancing this activity. mdpi.comnih.gov Furthermore, the nitroaromatic moiety is a known pharmacophore present in a range of therapeutic agents, contributing to diverse pharmacological effects. mdpi.com The synthesis of derivatives, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides, has been pursued to evaluate their potential as antitubercular agents. mdpi.com

Overview of Key Research Domains Pertaining to this compound

The academic interest in this compound is concentrated in a few primary research areas:

Antimicrobial Drug Discovery: A significant portion of research focuses on evaluating the compound and its analogues for antibacterial and antifungal properties. ontosight.aimdpi.comnih.gov This involves in vitro screening against various pathogens to identify potential new leads for antimicrobial drugs.

Synthetic Methodology and Intermediate Chemistry: The compound serves as a model substrate and starting material for developing new synthetic methods. researchgate.net Its polyfunctional nature allows chemists to explore selective transformations and build libraries of related compounds for further study. researchgate.net

Materials Science: Due to its aromatic and nitro-containing structure, there is potential for its application in the synthesis of dyes, pigments, and other specialty chemicals. ontosight.ai The chromophoric nature of the nitroaromatic system is a key feature in this context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-6-2-1-5(4-8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLQCHARENUDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Chloro 3 Nitrophenylacetamide

Nucleophilic Substitution Reactions on 4-Chloro-3-nitrophenylacetamide (B2405011)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry, enabling the replacement of a leaving group on an aromatic ring with a nucleophile. numberanalytics.com In the case of this compound, the chlorine atom serves as the leaving group.

Substitution at the Chloro Position: Scope and Limitations

The chloro substituent on the this compound ring is susceptible to displacement by a variety of nucleophiles. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group. numberanalytics.comchemistrysteps.com A wide range of both anionic and neutral nucleophiles can be employed in these reactions. chemistrysteps.comrsc.org

Common nucleophiles that can displace the chloro group include:

Amines (e.g., piperidine, morpholine, pyrrolidine) rsc.org

Alkoxides (e.g., methoxide) rsc.org

Thiolates (e.g., benzenethiolate) rsc.org

Azide ions rsc.org

The scope of this reaction is broad, providing a versatile method for the synthesis of a diverse array of substituted nitrophenylacetamides. tandfonline.com However, the reaction is not without limitations. The reactivity of the nucleophile plays a crucial role; very weak nucleophiles may require harsh reaction conditions or may not react at all. numberanalytics.com Steric hindrance around the reaction site can also impede the approach of bulky nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Product Reference
Piperidine 4-(Piperidin-1-yl)-3-nitrophenylacetamide rsc.org
Methoxide 4-Methoxy-3-nitrophenylacetamide rsc.org
Benzenethiolate 4-(Phenylthio)-3-nitrophenylacetamide rsc.org
Azide 4-Azido-3-nitrophenylacetamide rsc.org

Mechanistic Investigations of Nucleophilic Aromatic Substitution in this compound

The mechanism of nucleophilic aromatic substitution on activated aryl halides like this compound is a well-studied area. nih.govnih.gov The generally accepted pathway is the SNAr mechanism, which proceeds via a two-step addition-elimination process. chemistrysteps.comlibretexts.org

Electron-withdrawing groups (EWGs) are critical for the activation of the aromatic ring towards nucleophilic attack. numberanalytics.commasterorganicchemistry.com In this compound, the nitro group (-NO₂) is a powerful EWG. numberanalytics.comchemistrysteps.com Its presence, ortho to the chloro leaving group, is crucial for stabilizing the negatively charged intermediate formed during the reaction. libretexts.org This stabilization occurs through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. The acetamido group, while also influencing the electronic properties of the ring, has a less pronounced effect compared to the nitro group in this context. The rate of SNAr reactions is significantly enhanced by the presence of such EWGs. numberanalytics.commasterorganicchemistry.com

The key intermediate in the SNAr mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex. numberanalytics.comlibretexts.org This intermediate is formed in the first, typically rate-determining step, where the nucleophile adds to the carbon atom bearing the leaving group. nih.govlibretexts.org The presence of the ortho nitro group in this compound is instrumental in stabilizing this intermediate, thereby lowering the activation energy of the reaction. libretexts.org In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. While Meisenheimer intermediates are generally transient, some have been isolated and characterized, providing strong evidence for the proposed mechanism. nih.gov

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to aromatic amines which are valuable synthetic intermediates. beilstein-journals.orgjsynthchem.com

Selective Reduction Strategies to Amino Derivatives

The selective reduction of the nitro group in this compound to yield 3-amino-4-chlorophenylacetamide requires reagents that will not affect the chloro or acetamido functionalities. A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds. masterorganicchemistry.comorganic-chemistry.org

Common strategies for this selective transformation include:

Metal-based reducing agents: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com

Catalytic hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) can effectively reduce the nitro group. masterorganicchemistry.com Care must be taken to control the reaction conditions to avoid reduction of the chloro group (hydrodehalogenation).

Hydrazine (B178648) hydrate (B1144303): In the presence of a catalyst like zinc dust, hydrazine hydrate can selectively reduce nitro groups. researchgate.net

Trichlorosilane (B8805176): A combination of trichlorosilane (HSiCl₃) and a tertiary amine offers a mild, metal-free method for the reduction of nitro groups. beilstein-journals.org

Sodium borohydride (B1222165) in the presence of transition metal complexes: While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of catalysts like nickel complexes. jsynthchem.com

The choice of reducing agent often depends on the desired selectivity, reaction conditions, and the presence of other functional groups in the molecule. organic-chemistry.org The resulting 3-amino-4-chlorophenylacetamide is a valuable building block for further synthetic elaborations.

Catalytic and Stoichiometric Reduction Methodologies

The reduction of the nitro group in this compound is a pivotal transformation, yielding the corresponding amine, which serves as a versatile intermediate for further chemical modifications. Both catalytic and stoichiometric reduction methods are employed for this purpose, each with its own set of advantages and specific applications.

Catalytic hydrogenation stands as a common and efficient method for the reduction of nitroarenes. For this compound, this typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent, like ethanol (B145695) or ethyl acetate, at ambient or slightly elevated temperatures and pressures. The catalytic cycle involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally, an amino group. The efficiency of this process is often high, affording the desired 3-amino-4-chlorophenylacetamide in good yields.

Stoichiometric reductions offer an alternative to catalytic methods and are particularly useful when specific functional group tolerance is required or when catalytic hydrogenation is not feasible. A variety of reducing agents can be employed. For instance, metals such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic reagents for nitro group reduction. The reaction proceeds through a series of single electron transfers from the metal to the nitro group.

Another widely used stoichiometric reducing agent is sodium dithionite (B78146) (Na₂S₂O₄). This reagent is particularly effective for the reduction of nitro compounds to amines and is often used in aqueous or mixed aqueous-organic solvent systems. The reaction is typically fast and proceeds under mild conditions. Other metal hydrides, such as sodium borohydride (NaBH₄) in the presence of a catalyst like nickel chloride (NiCl₂) or cobalt chloride (CoCl₂), can also be utilized for the reduction of the nitro group.

The choice between catalytic and stoichiometric methods often depends on factors such as the scale of the reaction, the desired purity of the product, the presence of other reducible functional groups in the molecule, and cost considerations.

Modifications of the Acetamide (B32628) Moiety of this compound

Acylation and Other Functional Group Transformations

While the primary focus of derivatization often lies on the aromatic ring, the acetamide moiety of this compound also presents opportunities for chemical modification. These transformations can be used to introduce a variety of functional groups, thereby altering the compound's physicochemical properties and potential applications.

One of the fundamental transformations of the acetamide group is its hydrolysis back to the corresponding aniline (B41778), 4-chloro-3-nitroaniline (B51477). This reaction can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the acetamide with a strong acid like hydrochloric acid or sulfuric acid, while base-catalyzed hydrolysis employs a strong base such as sodium hydroxide (B78521). The resulting 4-chloro-3-nitroaniline is a key synthetic intermediate itself. ontosight.ai

Conversely, the amino group of the corresponding aniline (obtained after reduction of the nitro group) can be subjected to various acylation reactions to introduce different acyl groups. This is a common strategy to synthesize a library of analogs with varying substituents on the amide nitrogen. For example, reacting 3-amino-4-chlorophenylacetamide with different acid chlorides or anhydrides in the presence of a base can yield a range of N-acylated derivatives.

Furthermore, the active methylene (B1212753) group of the acetamide can potentially undergo reactions. For instance, it could be involved in condensation reactions with suitable electrophiles under specific conditions, although this is less common compared to modifications of the aromatic ring or the amide nitrogen.

A related transformation involves the use of different acylating agents in the initial synthesis, starting from 4-chloro-3-nitroaniline. Instead of acetic anhydride (B1165640) or acetyl chloride, other acylating agents can be used to directly install different functional groups. ontosight.ai For example, using chloroacetyl chloride would yield 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide, introducing a reactive chloroacetyl group that can be further modified through nucleophilic substitution reactions. mdpi.comscielo.br Similarly, using cyanoacetic acid or its derivatives as the acylating agent can lead to the formation of N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide. bldpharm.com

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design and synthesis of derivatives and analogs of this compound are driven by the desire to explore and optimize its chemical and biological properties for various research applications.

Positional Isomer Studies for Reactivity and Research Applications

The specific placement of the chloro and nitro substituents on the phenyl ring of this compound is crucial to its reactivity and properties. ontosight.ai Studying its positional isomers, where these groups are located at different positions, provides valuable insights into structure-reactivity relationships.

For example, an isomer like 2-chloro-N-(4-nitrophenyl)acetamide, where the chloro and nitro groups are in different positions relative to the acetamide group, will exhibit different electronic and steric properties. nih.gov The electron-withdrawing nitro group's position influences the acidity of the N-H proton of the acetamide and the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution.

The synthesis of these positional isomers typically starts from the corresponding substituted nitroanilines. For instance, the synthesis of 2-chloro-N-(4-nitrophenyl)acetamide would begin with 4-nitroaniline, which is then acylated with chloroacetyl chloride. nih.gov Comparing the chemical reactivity, spectroscopic data (e.g., NMR, IR), and in some cases, biological activity of these isomers helps to understand the role of each substituent's position.

Table 1: Selected Positional Isomers of Chloro-Nitro-Substituted Phenylacetamides and Their Starting Materials

Compound NameStarting AnilineAcylating Agent
This compound4-Chloro-3-nitroanilineAcetic Anhydride/Acetyl Chloride
2-Chloro-N-(4-nitrophenyl)acetamide4-NitroanilineChloroacetyl Chloride
N-(3-Chloro-4-nitrophenyl)acetamide3-Chloro-4-nitroanilineAcetic Anhydride/Acetyl Chloride
N-(2-Chloro-5-nitrophenyl)acetamide2-Chloro-5-nitroanilineAcetic Anhydride/Acetyl Chloride

Structure-Reactivity Relationships in Modified this compound Scaffolds

Modifying the this compound scaffold and studying the resulting structure-reactivity relationships (SRR) is a key aspect of medicinal and materials chemistry research. These studies aim to understand how specific structural changes impact the molecule's chemical behavior and, consequently, its functional properties.

The electronic effects of the substituents on the phenyl ring are a primary determinant of reactivity. The chlorine atom at position 4 and the nitro group at position 3 are both electron-withdrawing groups. ontosight.ai This deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group.

Modifications can include:

Varying the substituents on the phenyl ring: Replacing the chloro group with other halogens (fluoro, bromo, iodo) or with alkyl or alkoxy groups can systematically alter the electronic and steric environment of the molecule. For instance, the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide involves the use of 4-fluoro-3-nitroaniline (B182485) as a starting material. mdpi.comscielo.br

Altering the acetamide side chain: As discussed previously, modifying the acetamide group, for example, by creating longer alkyl chains, introducing cyclic moieties, or incorporating other functional groups, can significantly impact the molecule's properties. The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is an example of such a modification. nih.gov

By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive understanding of the structure-reactivity relationships.

Table 2: Examples of Modified this compound Scaffolds and Their Synthetic Precursors

Modified CompoundPrecursor 1Precursor 2
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide4-Fluoro-3-nitroanilineChloroacetyl chloride
N-(4-Chloro-3-nitrophenyl)-2-cyanoacetamide4-Chloro-3-nitroanilineCyanoacetic acid derivative
3-Amino-4-chlorophenylacetamideThis compoundReducing Agent (e.g., Pd/C, H₂)
N-(4-Chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide2-Chloro-N-(4-chloro-3-nitrophenyl)acetamideN-Methylpiperazine

These studies are fundamental for the rational design of new molecules with tailored reactivity and desired properties for applications in areas such as medicinal chemistry and materials science. ontosight.ai

Spectroscopic and Advanced Structural Characterization of 4 Chloro 3 Nitrophenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR analysis of 4-Chloro-3-nitrophenylacetamide (B2405011) would reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these protons is influenced by the electronic effects of the substituent groups on the phenyl ring—namely the chloro, nitro, and acetamide (B32628) groups. ucl.ac.ukchemistrysteps.com The deshielding effect of the electron-withdrawing nitro and chloro groups, as well as the acetamide group, would cause the aromatic protons to resonate at a higher chemical shift (downfield) compared to benzene (B151609). ucl.ac.uk

The expected signals for the aromatic region would consist of three distinct protons. The proton at C-2 would likely appear as a doublet, influenced by the adjacent proton at C-6. The proton at C-6 would be a doublet of doublets, split by the protons at C-2 and C-5. The proton at C-5 would appear as a doublet, coupled to the proton at C-6. The N-H proton of the amide group would typically appear as a broad singlet, and the methyl (CH₃) protons of the acetamide group would be a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H (C2-H) 7.8 - 8.2 d
Aromatic H (C5-H) 7.5 - 7.7 d
Aromatic H (C6-H) 7.6 - 7.9 dd
Amide H (N-H) 8.0 - 9.5 br s
Methyl H (CH₃) 2.1 - 2.3 s

Note: Predicted values are based on general substituent effects and data from analogous compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methyl C (CH₃) 20 - 25
Aromatic C (C1-C6) 115 - 150
Carbonyl C (C=O) 168 - 172

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. oregonstate.eduorganicchemistrydata.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov Analysis of the gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database reveals key absorptions. nist.gov The N-H stretch of the secondary amide typically appears as a sharp band in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong, prominent peak usually found between 1630 and 1690 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are also strong and characteristic, appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching and C=C bending vibrations, as well as the C-Cl stretch, also contribute to the unique fingerprint of the spectrum. nist.gov

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
~3400 N-H Stretch (Amide)
~1700 C=O Stretch (Amide I)
~1530 N-O Asymmetric Stretch (Nitro)
~1550 N-H Bend (Amide II)
~1350 N-O Symmetric Stretch (Nitro)
1000-1250 C-N Stretch
600-800 C-Cl Stretch

Source: Data derived from the NIST WebBook spectrum for this compound. nist.gov

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture, making them vital for assessing the purity of synthesized compounds and profiling any impurities.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like this compound. A typical method would employ reverse-phase (RP) chromatography. sielc.com Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

A suitable starting point would be a C18 column, which is a nonpolar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that both polar and nonpolar impurities are eluted and resolved effectively. Detection is typically carried out using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance, which is expected for a molecule containing a nitrophenyl chromophore. This approach allows for the quantification of purity and the detection of trace-level impurities from the synthesis or degradation of the compound. sielc.combldpharm.com

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not available in the search results, the structure of its isomer, 2-Chloro-N-(4-nitrophenyl)acetamide, has been determined, providing valuable insight. researchgate.net

The study of 2-Chloro-N-(4-nitrophenyl)acetamide revealed that it crystallizes in the orthorhombic system with the space group Pbca. researchgate.net The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into infinite chains along the c-axis. researchgate.net These chains are further organized into ribbons through Cl···O short-contact interactions. researchgate.net Additionally, an intramolecular C—H···O hydrogen bond forms a six-membered ring, contributing to the planarity and stability of the molecular conformation. researchgate.net It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding between the amide N-H donor and a carbonyl or nitro oxygen acceptor, leading to the formation of well-defined supramolecular structures in the solid state. Analysis of related derivatives, such as N-(4-Chloro-3-nitrophenyl)maleamic acid, also shows the dominant role of N-H···O and O-H···O hydrogen bonds in dictating the crystal packing. nih.gov

Table 4: Crystallographic Data for the Isomer 2-Chloro-N-(4-nitrophenyl)acetamide

Parameter Value
Chemical Formula C₈H₇ClN₂O₃
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.498 (2)
b (Å) 9.457 (2)
c (Å) 20.205 (5)
V (ų) 1814.9 (7)
Z 8

Source: Acta Crystallographica Section E: Structure Reports Online. researchgate.net

Vibrational Spectroscopy (Raman) for Detailed Molecular Analysis

A detailed molecular analysis of this compound using Raman spectroscopy is not available in published literature. To provide a comprehensive understanding, this section would require experimental Raman spectral data and theoretical calculations (e.g., Density Functional Theory, DFT) to assign the vibrational modes accurately.

A hypothetical data table for such an analysis would resemble the following, based on the functional groups present in the molecule. The wavenumbers presented here are illustrative and based on typical ranges for the specified vibrations and should not be considered as experimental data for this compound.

Hypothetical Raman Vibrational Wavenumbers and Assignments for this compound

Observed Wavenumber (cm⁻¹) Vibrational Assignment Functional Group
~3100-3000C-H stretchingAromatic Ring
~1680-1650C=O stretching (Amide I)Acetamide
~1600-1580C=C stretchingAromatic Ring
~1550-1500N-O asymmetric stretchingNitro Group
~1360-1330N-O symmetric stretchingNitro Group
~1300-1200C-N stretchingAcetamide/Aromatic
~850-800C-Cl stretchingChloro Group
~750-650C-H out-of-plane bendingAromatic Ring

Detailed Research Findings:

Experimental Spectrum Acquisition: Recording the FT-Raman spectrum of a pure sample of this compound.

Computational Modeling: Performing geometry optimization and vibrational frequency calculations using DFT methods to obtain theoretical Raman activities.

Spectral Assignment: Correlating the experimental bands with the calculated vibrational modes to provide a definitive assignment for each peak. This would allow for a detailed discussion of the molecule's vibrational characteristics, including the influence of the chloro, nitro, and acetamide substituents on the phenyl ring's vibrational modes.

Until such a study is conducted and published, a scientifically rigorous article section on the Raman spectroscopy of this specific compound cannot be fully realized.

Computational and Theoretical Studies on 4 Chloro 3 Nitrophenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 4-chloro-3-nitrophenylacetamide (B2405011). These computational methods, such as Density Functional Theory (DFT), provide insights into molecular geometry, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net

Studies on related acetamide (B32628) derivatives have utilized DFT with the B3LYP functional and various basis sets to optimize molecular structures and compute spectroscopic data, which have shown good agreement with experimental results. mdpi.comresearchgate.net For instance, in the analysis of similar compounds, vibrational assignments for Fourier-transform infrared (FTIR) and FT-Raman spectra are made based on potential energy distribution (PED). researchgate.net

Key electronic properties that can be determined through quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to predict sites for electrophilic and nucleophilic attacks, providing a visual representation of the charge distribution on the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding intramolecular interactions, charge delocalization, and the nature of chemical bonds within the molecule. researchgate.net

These calculations can also predict thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures, offering a deeper understanding of the molecule's behavior under various conditions. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Biological Target Interaction Studies

Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in understanding how this compound and its derivatives interact with biological targets such as enzymes and receptors. researchgate.netnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This is followed by MD simulations to study the stability and conformational changes of the ligand-receptor complex over time. nih.gov

Prediction of Binding Modes and Binding Affinities with Enzymes and Receptors

Molecular docking studies have been effectively used to predict the binding modes and affinities of chloroacetamide derivatives with various biological targets. For example, studies on similar compounds have targeted bacterial enzymes like DNA gyrase and topoisomerase II, which are crucial for bacterial replication and transcription. researchgate.neteurjchem.com The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the target protein. researchgate.net

For instance, in studies of other chloroacetamide derivatives, docking has revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site of the enzyme. mdpi.com These interactions are critical for the compound's biological activity.

Compound TypeTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interactions
Chloroacetamide DerivativesE. coli DNA gyrase-6.37Hydrogen bonding, Hydrophobic interactions
Chloroacetamide DerivativesTopoisomerase IIN/AHydrogen bonding
Ag(I) complex of a related ligandEscherichia coli protein (3T88)-6.7928N/A

N/A: Data not available in the provided search results.

Molecular dynamics simulations further refine the understanding of these interactions by providing insights into the dynamic behavior of the complex. nih.govnih.gov These simulations can reveal the stability of the binding pose predicted by docking and highlight any conformational changes in the protein or ligand upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govtsijournals.com These models are essential in drug discovery for optimizing lead compounds and predicting the activity of new derivatives. nih.gov

For chloroacetamide derivatives, QSAR studies have been conducted to understand the structural requirements for their antimicrobial activity. nih.gov These studies involve the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Commonly used molecular descriptors in QSAR studies include:

Physicochemical descriptors: Molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA). nih.gov

Electronic descriptors: Dipole moment and energies of frontier molecular orbitals (HOMO and LUMO). tsijournals.com

Steric descriptors: Molecular volume and surface area. tsijournals.com

Multiple linear regression (MLR) or partial least squares (PLS) regression is then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.govtsijournals.com A statistically significant QSAR model can then be used to predict the activity of newly designed compounds. For example, studies have shown that the presence of electron-withdrawing groups like -Cl and -NO2 can enhance the antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides. nih.gov

Compound SeriesActivity StudiedKey DescriptorsStatistical Parameters
4',5-disubstituted 3-biphenylylacetic acid derivativesAnti-inflammatory activityDipole Moment Z, VAMP HOMO, Inertia Moment 2 Lengthr² = 0.702
4',5-disubstituted 3-biphenylylacetic acid derivativesToxicityN/Ar² = 0.757
N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl) acetamide derivativesAnticancer activityN/Ar² = 0.52

N/A: Data not available in the provided search results.

In Silico Assessment of Molecular Properties Relevant to Research Applications

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, providing a crucial early assessment of a compound's potential success. nih.govnih.gov For this compound, these predictions can guide further experimental studies.

Various computational tools and web servers are available to predict a range of ADMET-related properties. nih.govnih.gov These predictions are based on the compound's structure and rely on models built from large datasets of experimental data.

Key molecular properties assessed in silico include:

Lipophilicity (logP): Affects absorption and distribution. nih.gov

Solubility: Influences absorption.

Permeability: Such as Caco-2 permeability, to predict intestinal absorption. frontiersin.org

Plasma Protein Binding: Affects the distribution and availability of the drug.

Metabolism: Prediction of interaction with cytochrome P450 enzymes.

Toxicity: Predictions for mutagenicity, carcinogenicity, and other toxic endpoints. frontiersin.org

For example, studies on similar chloroacetamide derivatives have used tools like SwissADME, PreADMET, and pkCSM to predict their ADME properties. nih.gov These predictions help in identifying potential liabilities of a compound early in the research process.

PropertyPredicted Value/ClassificationSignificance
Lipophilicity (AlogP98)Ideal (≤ 5) for some impurities of a related compoundGood absorption and permeation
Caco-2 PermeabilityHigh for some compounds if Papp > 0.90 x 10⁻⁶ cm/sEasily absorbed
Human Intestinal AbsorptionGood for some related compoundsBioavailability after oral administration
Skin PermeabilityPredicted for related compoundsPotential for topical delivery
P-glycoprotein SubstratePredicted for related compoundsInfluences drug efflux and resistance

Applications of 4 Chloro 3 Nitrophenylacetamide As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in Pharmaceutical Research Intermediates

The molecular framework of 4-Chloro-3-nitrophenylacetamide (B2405011) is a versatile scaffold for the synthesis of various pharmaceutical intermediates. The presence of ortho- and para-directing groups allows for controlled chemical modifications, leading to a wide array of derivatives.

A primary and crucial transformation is the selective reduction of the nitro group to an amine, yielding N-(4-chloro-3-aminophenyl) acetamide (B32628). This reaction is a cornerstone in medicinal chemistry, as the resulting ortho-phenylenediamine derivative is a precursor to numerous biologically active molecules. researchgate.net The reduction can be achieved using various standard reagents, such as iron powder in an acidic medium or catalytic hydrogenation. researchgate.net

Furthermore, the chloro group on the phenyl ring can be substituted by various nucleophiles, such as amines, alkoxides, or aryl oxides. This nucleophilic aromatic substitution (SNAr) reaction allows for the introduction of diverse functional groups, significantly expanding the molecular diversity accessible from this single intermediate. For instance, reaction with various amines or phenols can lead to the synthesis of substituted salicylanilides, a class of compounds investigated for their anthelmintic and antimicrobial properties. nih.gov The combination of these transformations enables chemists to use this compound as a foundational element in multi-step syntheses of complex drug candidates.

Role in Agrochemical Development Research

In agrochemical research, the development of new herbicides, pesticides, and fungicides often relies on the synthesis of molecules containing specific structural motifs known to confer biological activity. The 4-chloro-3-nitrophenyl core of this compound is one such valuable motif. Chlorinated and nitrated aromatic compounds are prevalent in a variety of agrochemicals due to their ability to interact with biological targets in pests and weeds.

This intermediate can be used to generate libraries of new compounds for screening. The chloro and nitro groups can be systematically replaced or modified to fine-tune the biological activity and physical properties of the resulting molecules. For example, derivatives of salicylanilides, which can be synthesized from this compound, have demonstrated not only pharmaceutical potential but also antimicrobial activity against various strains of fungi and bacteria, which is a desirable trait for developing new fungicides. nih.gov

The systematic exploration of derivatives made from this compound allows researchers to investigate structure-activity relationships (SAR), leading to the rational design of more potent and selective agrochemicals.

Utility in the Synthesis of Advanced Polymers and Specialty Chemicals

The application of this compound extends to materials science, particularly in the synthesis of specialty chemicals like dyes and as a potential precursor for advanced polymers.

Aromatic nitro compounds are classic precursors in the synthesis of azo dyes. ijirset.comsphinxsai.com The synthesis pathway involves the reduction of the nitro group on this compound to form the corresponding amine, N-(4-chloro-3-aminophenyl) acetamide. This amine can then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive salt is subsequently coupled with an electron-rich aromatic compound (a coupling component, such as a phenol (B47542) or an aniline (B41778) derivative) to produce a highly colored azo dye. orientjchem.org The specific shade of the dye can be tuned by varying the coupling component.

In polymer science, diamines are essential monomers for the production of polyamides. By first reducing the nitro group of this compound and then hydrolyzing the amide bond, it is possible to generate 4-chloro-1,2-diaminobenzene. This diamine can then serve as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form novel polyamides with potentially unique thermal and mechanical properties conferred by the chloro-substituent.

Synthesis of Complex Heterocyclic Systems Utilizing this compound

One of the most powerful applications of this compound in organic synthesis is as a precursor for a variety of complex heterocyclic systems. The ortho-arrangement of the nitro and acetamide groups is ideal for constructing fused ring systems.

Benzimidazoles: The benzimidazole (B57391) ring is a privileged scaffold in medicinal chemistry. The synthesis of substituted benzimidazoles can be readily achieved from this compound. The key step is the reduction of the nitro group to form N-(4-chloro-3-aminophenyl) acetamide. This intermediate can then undergo intramolecular cyclization under acidic conditions, or it can be hydrolyzed to 4-chloro-benzene-1,2-diamine, which is then condensed with various aldehydes or carboxylic acids to yield a diverse range of 2-substituted benzimidazoles. thieme-connect.denih.gov

Quinolines: The quinoline (B57606) core is another critical heterocycle found in many pharmaceuticals. While more complex, synthetic routes to quinolines can also start from this compound. After reduction to the corresponding aniline derivative, N-(4-chloro-3-aminophenyl) acetamide, it can be subjected to classic quinoline syntheses. For example, the Friedländer annulation involves the reaction of an ortho-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone. By modifying the acetamide group to an appropriate carbonyl, this pathway becomes accessible. Alternatively, other cyclization strategies can be employed on appropriately modified derivatives to construct the quinoline ring system. mdpi.com The synthesis of 4-aminoquinolines, for example, often proceeds via a nucleophilic substitution on a 4-chloroquinoline, which itself can be built up from aniline-type precursors. nih.govnih.gov

The ability to use this compound to access these and other heterocyclic systems underscores its importance as a versatile and valuable intermediate in the synthesis of complex, high-value molecules. evitachem.comrsc.org

Mentioned Chemical Compounds

Investigation of Biological Activity Mechanisms of 4 Chloro 3 Nitrophenylacetamide and Its Derivatives in Vitro Studies

Antimicrobial Action Mechanism Research

The antimicrobial properties of 4-Chloro-3-nitrophenylacetamide (B2405011) and its derivatives have been a subject of scientific inquiry, with studies focusing on their mechanisms of action against various bacterial pathogens. Research into analogous compounds has provided significant insights into how these molecules exert their antibacterial effects, primarily by targeting the integrity of the bacterial cell wall.

Interference with Bacterial Cell Wall Synthesis Pathways

The bacterial cell wall is a crucial structure for survival, providing shape and protection against osmotic stress. Its primary component, peptidoglycan, is synthesized through a series of enzymatic steps, making it an excellent target for antimicrobial agents. mdpi.comnih.gov Research on acetamide (B32628) derivatives suggests that their mechanism of action involves the disruption of this vital synthesis pathway.

Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a close analog of this compound, indicate that this class of compounds likely interferes with the enzymes responsible for peptidoglycan cross-linking. Current time information in Bangalore, IN.nih.gov This interference weakens the cell wall, ultimately leading to bacterial cell death. The presence of a chloro atom in the acetamide structure appears to enhance this biological activity. Current time information in Bangalore, IN.nih.gov

Studies on Penicillin-Binding Protein (PBP) Inhibition by this compound Analogs

Penicillin-Binding Proteins (PBPs) are a group of enzymes essential for the final steps of peptidoglycan synthesis. Current time information in Bangalore, IN.mdpi.com They are the well-established targets of β-lactam antibiotics. nih.govCurrent time information in Bangalore, IN. Non-β-lactam molecules that can inhibit PBPs are of significant interest as they may circumvent common resistance mechanisms like β-lactamase production. scielo.br

In silico docking studies on the analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have shown favorable binding energies with Penicillin-Binding Proteins 1 (PBP1) and 3 (PBP3). Current time information in Bangalore, IN.nih.gov The chloro group on the acetamide was observed to be fundamental for stabilizing the molecule within the active site of the PBP enzyme, suggesting a more potent inhibitory effect. Current time information in Bangalore, IN. This binding is thought to block the transpeptidase activity of PBPs, preventing the formation of cross-links in the peptidoglycan layer.

Table 1: Binding Energies of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) with Bacterial Enzymes

Target Enzyme Enzyme Class Binding Energy (kcal/mol)
Penicillin-Binding Protein 1 (PBP1) Transpeptidase -59.0
Penicillin-Binding Protein 3 (PBP3) Hydrolase -59.0
β-lactamase Hydrolase -37.3
Topoisomerase IV Isomerase -56.8
DNA gyrase Topoisomerase -50.8

Data sourced from in silico docking studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. nih.gov

Effects on Cellular Integrity and Lysis Mechanisms

The inhibition of cell wall synthesis directly compromises the structural integrity of the bacterial cell, rendering it susceptible to osmotic lysis and death. Current time information in Bangalore, IN.nih.gov When the peptidoglycan layer is not properly maintained, the cell can no longer withstand its internal turgor pressure, leading to membrane protrusion and eventual rupture.

Experimental studies on Klebsiella pneumoniae treated with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated the release of cellular material that absorbs light at 260 nm, which is indicative of nucleic acid leakage. nih.gov This finding suggests that the compound causes irreversible damage to the bacterial cell membrane, leading to the loss of essential intracellular components and culminating in cell lysis. nih.gov This evidence supports the hypothesis that the primary mechanism of action is the disruption of cell wall integrity, consistent with the inhibition of PBPs. nih.gov

In Vitro Synergistic Effects of this compound Analogs with Standard Antibacterial Agents

The combination of antimicrobial agents is a key strategy to combat drug-resistant bacteria. Studies have explored the synergistic potential of acetamide derivatives with conventional antibiotics. Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) has shown promising results when combined with several standard antibacterial drugs against Klebsiella pneumoniae.

The interactions were classified based on the Fractional Inhibitory Concentration Index (FICI). The results revealed synergistic and additive effects, suggesting that the acetamide analog can enhance the efficacy of other antibiotics, potentially allowing for lower effective doses and reducing the likelihood of resistance development.

**Table 2: Synergistic Effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with Standard Antibiotics against *Klebsiella pneumoniae***

Antibiotic Interaction with CFA FICI Range
Ciprofloxacin Additivity > 0.5 and < 1
Cefepime Additivity > 0.5 and < 1
Ceftazidime Indifference ≥ 1 and < 4
Meropenem Synergism ≤ 0.5
Imipenem Synergism ≤ 0.5

FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 = Synergism; > 0.5 to < 1 = Additivity; ≥ 1 to < 4 = Indifference; ≥ 4 = Antagonism.

Anti-Cancer Activity Mechanism Research in Cellular Models

While the antimicrobial properties of this compound analogs are being investigated, the exploration of their potential as anti-cancer agents is another area of interest. A primary mechanism by which anti-cancer drugs induce cell death is through the activation of apoptosis, or programmed cell death.

Apoptosis Induction Pathways in Cancer Cell Lines

Apoptosis is a highly regulated process that eliminates damaged or unwanted cells and can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Many cancer therapies aim to selectively induce apoptosis in tumor cells. mdpi.com

Currently, there is a lack of published scientific literature specifically investigating the apoptosis-inducing capabilities of this compound or its direct derivatives in cancer cell lines. While research exists on the anti-cancer activities of other nitrophenyl compounds and various acetamide-containing molecules, these are often structurally distinct and their findings cannot be directly extrapolated to the subject compound. For instance, studies on copper(II) complexes with 4-chloro-3-nitrobenzoic acid have shown apoptosis induction, and other research has detailed the pro-apoptotic effects of different substituted phenylacetamide derivatives. mdpi.com However, dedicated studies on the apoptotic mechanisms of this compound itself are not available in the current body of scientific research. Therefore, its potential to act as an anti-cancer agent via apoptosis induction remains an open area for future investigation.

Cell Cycle Arrest Mechanisms by this compound Analogs

The ability of a compound to halt the cell cycle is a key mechanism in cancer therapy, preventing the uncontrolled proliferation of tumor cells. frontiersin.org In vitro studies on analogs of this compound have demonstrated notable effects on cell cycle progression.

For instance, a novel sulfonamide derivative, referred to as S1, was shown to induce cell cycle arrest in acute leukemia cell lines. In K562 cells, the compound caused an arrest at the G2/M phase, while in Jurkat cells, the blockade occurred at the G0/G1 phase. nih.gov This differential effect highlights the cell-line-specific mechanisms of action. The arrest in K562 cells was accompanied by the activation of both intrinsic and extrinsic apoptotic pathways. nih.gov

Similarly, chalcone (B49325) derivatives have been investigated for their antiproliferative effects. One such derivative, 1C, was found to suppress the viability of both sensitive and cisplatin-resistant ovarian cancer cells by inducing cell cycle arrest at the G2/M phase. mdpi.com This effect was linked to the generation of reactive oxygen species (ROS). mdpi.com Another related compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, was observed to potentiate the G2/M arrest induced by paclitaxel (B517696) in P-glycoprotein-expressing cancer cells. nih.gov

These studies collectively suggest that analogs of this compound can interfere with the normal progression of the cell cycle, a crucial aspect of their potential as anticancer agents. The specific phase of arrest can vary depending on the exact chemical structure of the analog and the genetic makeup of the cancer cells. nih.gov

Target Enzyme Inhibition in Oncological Research (e.g., Tyrosine Kinases)

Enzyme inhibition is a cornerstone of modern targeted cancer therapy. nih.govnih.gov Enzymes like tyrosine kinases play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. nih.gov The aberrant activity of these enzymes is a common feature of many cancers, making them attractive targets for therapeutic intervention. mdpi.com

Tyrosine kinase inhibitors (TKIs) have proven to be effective drugs in treating various cancers by blocking the signaling pathways that drive tumor growth. mdpi.com While direct studies on this compound as a tyrosine kinase inhibitor are not extensively documented in the provided search results, the broader class of small molecule inhibitors is under intense investigation. The development of novel drug candidates that can selectively target enzymes is a major focus in medicinal chemistry. nih.govresearchgate.net The pursuit of such compounds aims to overcome the limitations of existing therapies, including the development of resistance. mdpi.com The structural features of this compound, with its reactive sites, make it a candidate for design and synthesis of derivatives that could exhibit inhibitory activity against oncologically relevant enzymes like tyrosine kinases.

Enzyme Inhibition Studies beyond Antimicrobial and Anticancer Contexts (e.g., α-Glucosidase for related compounds)

Beyond oncology, enzyme inhibition by acetamide derivatives has shown promise in other therapeutic areas. A significant example is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netscilit.com The inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. researchgate.net

Several studies have synthesized and evaluated acetamide derivatives as α-glucosidase inhibitors. For example, a series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds were explored for their potential to inhibit this enzyme. researchgate.net In another study, new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives were synthesized and showed good to moderate α-glucosidase inhibitory activity. nih.gov

Notably, galbanic acid and its amide derivatives demonstrated excellent anti-α-glucosidase activity, with some compounds showing significantly lower IC50 values than the standard drug, acarbose. nih.gov The most potent of these derivatives exhibited a competitive mode of inhibition. nih.gov

Table 1: α-Glucosidase Inhibition by Related Acetamide Derivatives

Compound Class Key Findings Reference
Indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives Good to moderate inhibitory abilities, with Ki values ranging from 14.65 ± 2.54 to 37.466 ± 6.46 μM. nih.gov
Galbanic acid amide derivatives Excellent anti-α-glucosidase activity with IC50 values ranging from 0.3 ± 0.3 μM to 416.0 ± 0.2 μM. nih.gov

This table is interactive. Click on the headers to sort the data.

Receptor Binding and Modulation Studies (In Vitro)

The interaction of a compound with specific biological receptors is fundamental to its pharmacological effect. creative-bioarray.com In vitro receptor binding assays are crucial tools in drug discovery to determine the affinity and specificity of a ligand for its target receptor. creative-bioarray.comnih.gov These assays are used to screen compound libraries and to characterize the binding kinetics of potential drug candidates. nih.govnih.gov

Assessment of Binding Affinity to Specific Biological Receptors

The assessment of binding affinity is typically performed using competitive binding experiments. In these assays, the compound of interest competes with a radiolabeled ligand of known high affinity for binding to the receptor. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is a measure of its binding affinity. nih.gov

While specific data on the receptor binding affinity of this compound is not detailed in the provided search results, the general methodology is well-established. For example, a non-equilibrium binding kinetic assay was developed to determine the receptor binding kinetics of non-peptide CRF1 antagonists. nih.gov This approach allows for the determination of both the association and dissociation rates of the compound from the receptor, providing a more complete picture of the binding event. nih.gov Such assays would be essential to identify the specific molecular targets of this compound and its analogs and to understand their mechanism of action at the receptor level.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in activity, researchers can identify the key chemical features responsible for the desired pharmacological effect.

Influence of Halogen and Nitro Substituents on Bioactivity

The bioactivity of this compound is significantly influenced by its halogen and nitro substituents. These groups affect the electronic properties and steric profile of the molecule, which in turn dictates its interaction with biological targets.

The nitro group is a strong electron-withdrawing group and is classified as a deactivating meta-director in electrophilic aromatic substitution. libretexts.org Its presence can significantly alter the electron distribution within the benzene (B151609) ring. researchgate.net The rotation of the nitro group relative to the aromatic ring can be influenced by adjacent substituents and by electronic effects from para substituents. researchgate.net

Halogens, such as the chloro group in this compound, are also deactivating yet are ortho-, para-directors. libretexts.org They withdraw electrons from the ring through an inductive effect but can also donate electron density through resonance. libretexts.orglibretexts.org The size and electronegativity of the halogen can impact the reactivity of the benzene ring. libretexts.org

In a study of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives as α-glucosidase inhibitors, compounds with 4-nitro and 4-chloro substituents on the N-phenylacetamide moiety were found to be among the most potent. nih.gov This highlights the significant contribution of these substituents to the inhibitory activity. The interplay of the electron-withdrawing nature of both the chloro and nitro groups likely plays a crucial role in the binding of these molecules to the active site of the enzyme.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide
Acarbose
Amentoflavone
Galbanic acid
Paclitaxel
Sulfonamide
Chalcone
Tyrosine Kinase Inhibitors

Impact of Amide Moiety Modifications on Target Interactions

The amide moiety (-CONH-) of this compound is a critical pharmacophore that plays a significant role in its interaction with biological targets. Modifications to this group, including substitutions on the nitrogen atom and alterations to the carbonyl group, can profoundly influence the compound's binding affinity and biological activity. In vitro studies on derivatives of this compound and structurally related compounds have provided valuable insights into the structure-activity relationships (SAR) governed by the amide linkage.

Substitutions on the Amide Nitrogen

Research into derivatives of structurally similar compounds, such as niclosamide (B1684120) and N-phenylacetamides, has demonstrated that the nature of the substituent on the amide nitrogen is a key determinant of biological activity. These studies, while not directly on this compound, offer a predictive framework for its potential derivatives.

For instance, in a series of niclosamide analogs, which share a chlorinated aromatic ring linked to a salicylamide, modifications to the N-phenyl ring resulted in a range of cytotoxic activities against various cancer cell lines. nih.gov The electronic and steric properties of the substituents on the N-phenyl ring were found to be crucial for the observed effects. For example, the introduction of electron-withdrawing groups, such as trifluoromethyl, or additional chloro and fluoro groups, significantly modulated the anticancer potency. nih.gov

Similarly, a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as potential antitubercular agents revealed that substitutions on the N-phenyl ring directly impact the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. mdpi.comresearchgate.net The position and nature of the substituents on the phenyl ring attached to the amide nitrogen were shown to be critical for the antimycobacterial activity.

The following table summarizes the findings from studies on related N-aryl acetamide and benzamide (B126) derivatives, illustrating the impact of substitutions on the amide nitrogen on their biological activity.

Parent Scaffold Substituent on N-Aryl Ring Biological Target/Assay Observed Impact on Activity Reference
Niclosamide3,5-Bis(trifluoromethyl)phenylHL-60 cancer cells (Cytotoxicity)High cytotoxicity nih.gov
Niclosamide2-ChlorophenylNF-κB inhibitionMost active in inhibiting NF-κB nih.gov
Niclosamide3,5-DifluorophenylMitochondrial Transmembrane PotentialMost active in disrupting mitochondrial potential nih.gov
2-(3-fluoro-4-nitrophenoxy)-acetamide2-NitrophenylM. tuberculosis H37RvMost potent inhibitor (MIC = 4 µg/mL) mdpi.comresearchgate.net
2-(3-fluoro-4-nitrophenoxy)-acetamideVarious substituted phenylsM. tuberculosis H37RvMIC values ranging from 4 to 64 µg/mL mdpi.comresearchgate.net

Replacement of the Amide Group

Modification of the core amide structure itself, such as replacing the oxygen atom or altering the entire group, can also lead to significant changes in biological activity.

One common bioisosteric replacement for the amide group is the thiourea (B124793) moiety (-CSNH-). In a study of 4-chloro-3-nitrophenylthiourea derivatives, this modification was explored for its antimicrobial effects. nih.gov The thiourea analogs exhibited potent antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.5-2 µg/mL against both standard and hospital strains. nih.gov The mechanism of action for these compounds was found to be the inhibition of bacterial type II topoisomerases. nih.gov This indicates that replacing the amide oxygen with sulfur in this compound could shift its target profile and confer potent antimicrobial properties.

The table below details the activity of representative 4-chloro-3-nitrophenylthiourea derivatives.

Derivative Substituent on Thiourea Nitrogen Target Organism/Enzyme Key Finding Reference
11 3,4-DichlorophenylGram-positive pathogensPromising activity (MIC 0.5-2 µg/mL) nih.gov
13 3-Chloro-4-methylphenylGram-positive pathogensPromising activity (MIC 0.5-2 µg/mL) nih.gov
20, 21 N-alkylMycobacterium tuberculosis2- to 4-fold more potent than Isoniazid nih.gov

Another significant modification of the amide group is its conversion to an imidamide. In a study focused on developing anti-trypanosomal agents, the amide linkage was modified as part of a larger scaffold. nih.gov While the parent molecule was not this compound, the research highlights the potential of such modifications. The conversion of a cyano group, which can be derived from an amide, to an imidamide group resulted in compounds with significantly improved selectivity and potency against T. brucei. nih.gov This suggests that more substantial alterations to the amide moiety of this compound could lead to derivatives with novel biological activities.

Future Research Perspectives and Emerging Directions for 4 Chloro 3 Nitrophenylacetamide

Development of Novel Derivatization Strategies for Enhanced Bio-functional Materials

The core structure of 4-Chloro-3-nitrophenylacetamide (B2405011) presents a versatile scaffold for chemical modification. Future research will focus on developing novel derivatization strategies to create a library of analogues with enhanced biological and material properties. By systematically altering the functional groups on the phenyl ring and the acetamide (B32628) side chain, scientists aim to improve potency, selectivity, and pharmacokinetic profiles.

One promising approach involves the synthesis of a series of related compounds to establish a clear structure-activity relationship (SAR). For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related molecule, demonstrated that the presence of a chloro atom improved its antibacterial activity against Klebsiella pneumoniae by stabilizing the molecule within its target enzyme. mdpi.comnih.gov This highlights the potential for targeted modifications to enhance specific biological functions.

Another innovative strategy is the use of advanced derivatization techniques, such as the 3-nitrophenylhydrazine (B1228671) (3-NPH) method, which can simultaneously target multiple functional groups. nih.gov This could lead to the creation of multifunctional materials with tailored properties for applications in drug delivery, diagnostics, and bio-sensing.

Table 1: Potential Derivatization Strategies and Their Goals

Derivatization StrategyTarget MoietyDesired OutcomePotential Application
Halogen substitutionPhenyl ringEnhanced antimicrobial activityNovel antibiotics
Introduction of heterocyclic ringsAcetamide side chainImproved receptor bindingTargeted therapeutics
Polymer conjugationEntire moleculeIncreased biocompatibilityDrug delivery systems
Nanoparticle functionalizationEntire moleculeEnhanced imaging capabilitiesDiagnostic agents

Advanced Mechanistic Studies on Cellular and Molecular Interactions

A critical area of future research is the elucidation of the precise mechanisms by which this compound exerts its biological effects. While preliminary studies suggest it may interfere with microbial enzymes or membrane functions, a deeper understanding at the cellular and molecular level is required. ontosight.ai

Advanced techniques such as transcriptomics, proteomics, and metabolomics will be employed to identify the specific cellular pathways and molecular targets affected by the compound. For example, in the case of its antibacterial activity, researchers will investigate its interaction with key bacterial enzymes like penicillin-binding proteins, which are implicated in cell wall synthesis. mdpi.comnih.gov

Understanding these intricate interactions will not only validate the therapeutic potential of this compound but also pave the way for the rational design of more effective and selective second-generation drugs.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and this compound is no exception. nih.gov These powerful computational tools can accelerate the design and optimization of new derivatives by predicting their biological activities and properties. nih.gov

Furthermore, AI can assist in deciphering complex structure-activity relationships, providing valuable insights for medicinal chemists to guide the synthesis of more potent and specific drug candidates. github.io This data-driven approach will be instrumental in navigating the vast chemical space to identify the most promising derivatives of this compound.

Exploration of Uncharted Biological Activities and Therapeutic Targets

While initial research has focused on the antimicrobial properties of this compound, its full therapeutic potential remains largely unexplored. ontosight.ai Future investigations will aim to uncover novel biological activities and identify new therapeutic targets for this versatile compound.

Screening against a wide range of biological assays will be conducted to assess its potential as an antiviral, antifungal, or even anticancer agent. ontosight.ai The unique chemical structure of this compound, with its electron-withdrawing nitro and chloro groups, suggests that it may interact with a variety of biological macromolecules, opening up possibilities for new therapeutic applications. ontosight.ai

The exploration of uncharted biological activities could lead to the repurposing of this compound for new indications, expanding its therapeutic value beyond its initial scope.

Design of Sustainable and Efficient Manufacturing Processes for Research Scalability

As research on this compound progresses, the development of sustainable and efficient manufacturing processes will become increasingly important. The current synthesis method, which involves the reaction of 4-chloro-3-nitroaniline (B51477) with acetic anhydride (B1165640) or acetyl chloride, is a solid starting point but may not be optimal for large-scale production. ontosight.ai

Future research in this area will focus on several key aspects:

Green Chemistry Principles: Implementing principles of green chemistry to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Catalysis: Exploring the use of novel catalysts to improve reaction rates and yields, potentially leading to more cost-effective production.

Process Optimization: Utilizing process analytical technology (PAT) and optimization studies to ensure consistent quality and maximize throughput.

Scalability: Designing and validating a manufacturing process that can be readily scaled up to meet the demands of advanced preclinical and potentially clinical research.

By addressing these challenges, researchers can ensure a reliable and environmentally responsible supply of this compound to support its continued investigation and development.

Q & A

Q. What are the optimal synthetic conditions for 4-Chloro-3-nitrophenylacetamide to maximize yield and purity?

  • Methodological Answer : The synthesis can be optimized using a two-step approach:

Amination : React 3-chloro-4-nitroaniline with chloroacetyl chloride in dichloromethane (DCM) at 273 K, with triethylamine as a base to neutralize HCl byproducts .

Purification : Extract the product using DCM, wash with saturated NaHCO₃ and brine, and concentrate under reduced pressure. Recrystallization from toluene via slow evaporation yields high-purity crystals (e.g., 427 K melting point observed in analogous acetamides) .

  • Key Considerations : Maintain strict temperature control to minimize side reactions like hydrolysis of chloroacetyl chloride.

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Use DCM to separate the product from aqueous layers, followed by washing with brine to remove residual salts .
  • Recrystallization : Slow evaporation from toluene produces single crystals suitable for X-ray diffraction (XRD) analysis .
  • Column Chromatography : If impurities persist, employ silica gel chromatography with a gradient of ethyl acetate/hexane (e.g., 1:4 to 1:2) for polar byproduct removal .

Q. How can FT-IR and NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :
  • FT-IR : Look for characteristic peaks:
  • N–H stretch (amide) at ~3300 cm⁻¹.
  • C=O (amide) at ~1650 cm⁻¹.
  • NO₂ asymmetric stretch at ~1520 cm⁻¹ and C–Cl at ~750 cm⁻¹ .
  • ¹H NMR : Assign peaks based on substituents:
  • Aromatic protons (meta to nitro group) at δ 7.8–8.2 ppm.
  • Acetamide CH₂ at δ 3.8–4.2 ppm (split due to coupling with adjacent groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when assigning regioselectivity in nitroacetamide derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in complex splitting patterns .
  • Derivatization : Convert the nitro group to a mono-N-oxide (e.g., via oxidation with m-CPBA) to simplify aromatic proton assignments .
  • DFT Calculations : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p)) to validate assignments .

Q. What computational methods predict the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer :
  • XRD Analysis : Determine dihedral angles between aromatic rings and the acetamide group (e.g., 10.8°–85.8° in analogous structures) to assess planarity and hydrogen-bonding propensity .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., N–H···O and C–H···O bonds) to identify stabilization forces in the crystal lattice .
  • Molecular Dynamics (MD) : Simulate packing efficiency using force fields (e.g., AMBER) to model temperature-dependent lattice stability .

Q. How can synthetic routes minimize byproducts like regioisomers or thiazolidinone derivatives?

  • Methodological Answer :
  • Reaction Optimization :
  • Use anhydrous conditions to prevent hydrolysis of chloroacetyl chloride .
  • Add reagents dropwise at 273 K to control exothermicity and reduce dimerization .
  • Byproduct Mitigation :
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • Quench unreacted intermediates with ice-cold HCl to precipitate thiazolidinone derivatives, which can be filtered .

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of chloroacetyl chloride vapors (toxic and corrosive) .
  • Spill Management : Neutralize acid byproducts with sodium bicarbonate and adsorb organic spills using vermiculite .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data between theoretical predictions and experimental results?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4′-Chloro-3′-nitroacetophenone) to identify systematic errors .
  • Synchrotron XRD : Resolve ambiguities in crystal structure by collecting high-resolution data (e.g., λ = 0.71073 Å) to refine bond lengths and angles .
  • Collaborative Databases : Cross-reference with NIST Chemistry WebBook for validated FT-IR and mass spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-3-nitrophenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.